molecular formula C26H34N8O7S B8611066 Tos-gly-pro-arg-pna

Tos-gly-pro-arg-pna

Cat. No.: B8611066
M. Wt: 602.7 g/mol
InChI Key: VYLJFJGMPYBPMN-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-gly-pro-arg-pna is a useful research compound. Its molecular formula is C26H34N8O7S and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Kinetics and Mechanisms

Tos-Gly-Pro-Arg-pNA is primarily utilized as a substrate for studying the activity of serine proteases, especially thrombin. The hydrolysis of this peptide by thrombin results in the release of p-nitroaniline (pNA), which can be quantitatively measured due to its absorbance at 405 nm. This property makes it a valuable tool for kinetic studies and enzyme activity assays.

Key Findings:

  • The hydrolysis rate of this compound by thrombin can be influenced by various factors such as pH, temperature, and the presence of inhibitors. Studies have demonstrated that this substrate allows for the determination of kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) for thrombin activity .
  • The substrate's design incorporates an arginine residue at the P1 position, which is crucial for specificity towards thrombin, as this enzyme preferentially cleaves substrates at sites where arginine is present .

Anticoagulant Research

In anticoagulation studies, this compound has been employed to evaluate the efficacy of novel anticoagulant agents. By measuring the inhibition of thrombin activity through this substrate, researchers can assess the potential therapeutic effects of new compounds.

Case Studies:

  • A recent study developed supramolecular anticoagulants that utilize this compound to demonstrate enhanced selectivity and potency against thrombin compared to traditional inhibitors. The results indicated an 800-fold increase in activity when using supramolecular assemblies involving this substrate .
  • The reversibility of inhibition was also explored, showcasing how modifications to the PNA (peptide nucleic acid) linkers could allow for on-demand control over anticoagulant activity, a significant advancement for therapeutic applications in managing bleeding risks during anticoagulation therapy .

Diagnostic Applications

The ability to measure thrombin activity via this compound has implications in clinical diagnostics for coagulation disorders. It can serve as a reliable assay for assessing thrombin levels in patient samples, aiding in the diagnosis of conditions such as thrombosis or hemophilia.

Diagnostic Assay Development:

  • Researchers have developed assays based on the hydrolysis of this compound to provide quantitative measurements of thrombin levels in plasma samples. These assays can help monitor patients undergoing anticoagulant therapy or those with clotting disorders .

Structure-Activity Relationship Studies

This compound is also used in structure-activity relationship (SAR) studies to investigate how modifications to peptide sequences affect enzyme recognition and hydrolysis rates.

Research Insights:

  • Variations in the amino acid composition surrounding the pNA moiety have been systematically studied to optimize substrate properties for enhanced specificity and reactivity towards thrombin and related proteases . This research not only informs drug design but also enhances our understanding of enzyme-substrate interactions.

Properties

Molecular Formula

C26H34N8O7S

Molecular Weight

602.7 g/mol

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H34N8O7S/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29)/t21-,22-/m0/s1

InChI Key

VYLJFJGMPYBPMN-VXKWHMMOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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